4-(2-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-6-methyl-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoline core fused with a pyran ring, which is further substituted with a chlorophenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-6-methyl-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione can be achieved through a one-pot multicomponent reaction. This involves the reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid, catalyzed by L-proline . The reaction proceeds through a series of steps including Michael addition and intramolecular cyclization, leading to the formation of the desired pyranoquinoline derivative.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same multicomponent reaction approach. The advantages of this method include high yields, the use of readily available starting materials, and the absence of metal catalysts, making it an environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-methyl-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinolines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Chlorophenyl)-6-methyl-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-6-methyl-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinoline core and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Quinoline Derivatives: These compounds are known for their antimalarial, antimicrobial, and anticancer activities.
Uniqueness
4-(2-Chlorophenyl)-6-methyl-2H,3H,4H,5H,6H-pyrano[3,2-c]quinoline-2,5-dione is unique due to its specific substitution pattern and the presence of the pyran ring fused to the quinoline core. This structural feature contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H14ClNO3 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H14ClNO3/c1-21-15-9-5-3-7-12(15)18-17(19(21)23)13(10-16(22)24-18)11-6-2-4-8-14(11)20/h2-9,13H,10H2,1H3 |
InChI Key |
LYYDSEMVHUWLCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.